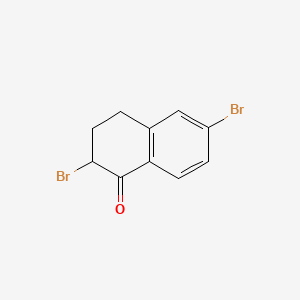

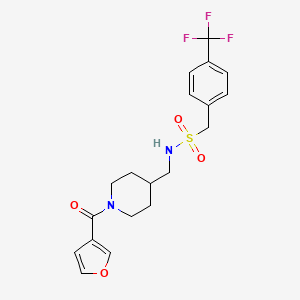

2,6-Dibromo-3,4-dihydronaphthalen-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that is commonly used in scientific research. It is a member of the naphthalene family and is known for its unique properties and potential applications.

Scientific Research Applications

Enantioselective Synthesis

The compound 2,6-Dibromo-3,4-dihydronaphthalen-1(2H)-one, a type of 1,2-Dihydronaphthalene, is significant in medicinal and synthetic chemistry. Methods for its catalytic asymmetric construction are limited. However, its synthesis involves oxidative N-Heterocyclic Carbene Catalysis, which can yield a variety of 1,2-dihydronaphthalenes with high diastereo- and enantioselectivity. This product can be further transformed into useful compounds such as alcohol, amide, and epoxide (Perveen et al., 2017).

Spectroscopy and Photodissociation Studies

1,2-Dihydronaphthalene (DHN), related to 2,6-Dibromo-3,4-dihydronaphthalen-1(2H)-one, has been studied using spectroscopy and photodissociation techniques. These studies involve matrix isolation infrared absorption spectroscopy, multiphoton infrared photodissociation action spectroscopy, and density functional theory calculations, providing insights into its molecular structure and behavior under various conditions (Vala et al., 2009).

Novel Synthetic Methods

A novel and efficient one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones, which include derivatives of 2,6-Dibromo-3,4-dihydronaphthalen-1(2H)-one, has been developed using a Pd[(C6H5)3P]4/AgOAc catalytic system. This method features a simple procedure, mild reaction conditions, and good yields, enhancing the accessibility of these compounds (Liu et al., 2012).

Antitumor and Cytoprotective Effects

Research into derivatives of 3,4-dihydronaphthalen-1(2H)-one, closely related to 2,6-Dibromo-3,4-dihydronaphthalen-1(2H)-one, shows potential in medicinal chemistry, particularly in antitumor activities and cytoprotective effects. These compounds have been evaluated for their effectiveness against various human neoplastic cell lines and their ability to protect against oxidative damage in cells (Wang et al., 2017), (Kil et al., 2018).

Catalyzed Cycloaddition and Hydroarylation

The compound has been involved in studies on rhodium-catalyzed cycloaddition and platinum-catalyzed intramolecular hydroarylation, demonstrating its utility in complex chemical syntheses. These processes are essential for constructing multi-substituted dihydronaphthalene scaffolds and efficient synthetic methods for dihydronaphthalenes with various functional groups (Fang et al., 2009), (Mo & Lee, 2010).

properties

IUPAC Name |

2,6-dibromo-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2O/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h2-3,5,9H,1,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVRCPKKIPKZNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Br)C(=O)C1Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-3,4-dihydronaphthalen-1(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2996475.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide](/img/structure/B2996480.png)

![3-methoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2996485.png)

![2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole](/img/structure/B2996494.png)